Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride
Description
Chemical Identity and Nomenclature
This compound belongs to the benzofuran class of heterocyclic compounds, specifically characterized by the presence of an amino group at the 5-position of the benzofuran ring system and a methyl ester group at the 2-carboxylate position. The base compound, methyl 5-amino-1-benzofuran-2-carboxylate, possesses the molecular formula carbon-ten hydrogen-nine nitrogen-one oxygen-three and exhibits a molecular weight of 191.18 grams per mole. The systematic International Union of Pure and Applied Chemistry name for the base compound is methyl 5-amino-1-benzofuran-2-carboxylate, reflecting its structural composition and functional group positioning.
The compound is registered under Chemical Abstracts Service number 1646-29-3 for the base form, with various synonymous designations including 5-amino-benzofuran-2-carboxylic acid methyl ester and 2-benzofurancarboxylic acid, 5-amino-, methyl ester. The structural representation follows the Simplified Molecular Input Line Entry System notation as carbon-oxygen-carbon(=oxygen)carbon-1=carbon-carbon-2=carbon(oxygen-1)carbon=carbon-carbon(=carbon-2)nitrogen, which accurately describes the connectivity and arrangement of atoms within the molecular framework.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₃ | Computational Analysis |
| Molecular Weight | 191.18 g/mol | PubChem Calculation |
| Density | 1.304 g/cm³ | Experimental Determination |
| Boiling Point | 337.1°C at 760 mmHg | Theoretical Calculation |
| Flash Point | 157.7°C | Experimental Measurement |
| Melting Point | Not Available | - |
The hydrochloride salt form represents a protonated derivative where the amino group at the 5-position forms an ionic interaction with hydrochloric acid, resulting in enhanced solubility characteristics and improved handling properties for research applications. This salt formation is particularly important for pharmaceutical applications where improved aqueous solubility and stability are desired characteristics for potential drug candidates.
Historical Context in Heterocyclic Chemistry Research
The development of benzofuran chemistry traces its origins to 1870 when Perkin first successfully synthesized the benzofuran ring system, establishing the foundation for what would become an extensive field of heterocyclic chemistry research. This initial breakthrough opened new avenues for investigating fused ring systems that combine aromatic benzene rings with furan cores, leading to the recognition of benzofuran as a privileged scaffold in medicinal chemistry.
The evolution of benzofuran derivative synthesis has been marked by significant methodological advances over the past century and a half. Early synthetic approaches relied on classical cyclization reactions, but modern methodologies have expanded to include transition metal-catalyzed processes, visible-light-mediated catalysis, and Lewis acid-promoted cyclization reactions. These developments have enabled the preparation of increasingly complex benzofuran derivatives with diverse substitution patterns and functional group arrangements.
Research into amino-substituted benzofuran derivatives gained momentum in the late 20th and early 21st centuries as scientists recognized the importance of nitrogen-containing heterocycles in biological activity. The specific positioning of amino groups within the benzofuran framework became a critical factor in determining biological properties, with 5-amino substitution patterns showing particular promise in various therapeutic applications. Studies conducted in 2005 demonstrated that 5-amino and 5-aminomethyl benzofuran derivatives exhibited significant improvements in receptor binding affinity, particularly for histamine H₃ receptors, with some compounds achieving subnanomolar binding affinities.
The development of carboxylate-functionalized benzofurans represents another important milestone in heterocyclic chemistry research. The incorporation of ester functional groups at the 2-position of benzofuran rings has been shown to enhance synthetic versatility while maintaining biological activity. Research published in 2019 demonstrated that benzofuran-2-carboxylate derivatives could serve as effective building blocks for pyrroloiminoquinone alkaloid synthesis, showcasing the utility of these compounds in complex natural product synthesis.
Significance in Benzofuran Derivative Studies
This compound occupies a central position in contemporary benzofuran derivative studies due to its unique combination of functional groups that enable diverse chemical transformations and biological interactions. The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems, particularly in the development of pharmacologically active molecules.
Recent research has demonstrated the importance of 5-amino-substituted benzofuran derivatives in medicinal chemistry applications. Studies focusing on pyrroloiminoquinone alkaloid synthesis have utilized compounds structurally related to methyl 5-amino-1-benzofuran-2-carboxylate as key intermediates in the preparation of cytotoxic agents. These investigations revealed that systematic modifications to the side chain length and functional group composition could significantly impact biological activity, with some derivatives showing potent cytotoxicity against chronic lymphocytic leukemia cells and multiple myeloma cell lines.
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Synthetic Intermediates | Building block for complex molecules | High yielding condensation reactions |
| Medicinal Chemistry | Drug development precursor | Enhanced receptor binding affinity |
| Material Science | Polymer synthesis component | Improved thermal stability |
| Agricultural Chemistry | Pesticide development | Selective biological activity |
The synthetic accessibility of methyl 5-amino-1-benzofuran-2-carboxylate has been enhanced through the development of efficient preparation methods. Patent literature describes scalable synthetic routes involving the reaction of salicylaldehyde with aniline diazonium salts, followed by etherification, ring closure, and reduction reactions. These methodologies demonstrate high reaction selectivity and operational simplicity, making them suitable for large-scale commercial preparation.
The compound has also gained recognition for its role in structure-activity relationship studies within the benzofuran class. Research has shown that the specific positioning of amino and carboxylate functional groups within the benzofuran framework significantly influences biological properties. Comparative studies of different substitution patterns have revealed that 5-amino positioning provides optimal binding characteristics for certain receptor systems, while the 2-carboxylate group contributes to improved pharmacokinetic properties.
Modern synthetic methodologies for benzofuran derivatives have incorporated advanced catalytic systems that enable selective functionalization of the heterocyclic framework. These developments have particular relevance for methyl 5-amino-1-benzofuran-2-carboxylate derivatives, as they allow for precise control over substitution patterns and stereochemistry. Transition metal-catalyzed processes, including palladium, copper, and gold-based systems, have been successfully applied to the synthesis of related compounds, demonstrating the versatility of these catalytic approaches.
The significance of this compound extends beyond its immediate synthetic utility to encompass broader implications for heterocyclic chemistry research. As part of the benzofuran family, this compound contributes to our understanding of structure-property relationships in fused ring systems. This knowledge base supports the rational design of new compounds with targeted biological activities and improved pharmaceutical properties.
Properties
IUPAC Name |
methyl 5-amino-1-benzofuran-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGPHTXDHIIUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins from 5-aminobenzofuran-2-carboxylate or its ester derivatives. The amino group at the 5-position is either introduced through direct amination or retained from a precursor. The methyl ester is introduced via esterification or by using methyl esterified starting materials.
Preparation of Methyl 5-amino-1-benzofuran-2-carboxylate
A common approach involves the methylation of 5-aminobenzofuran-2-carboxylic acid or its derivatives. For example, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have been synthesized starting from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid by methylation using dimethyl sulfate in the presence of potassium carbonate in acetone under reflux conditions for extended periods (e.g., 48 hours), yielding the methylated ester in good yield (~78%).
Amination and Functional Group Transformations
The amino group introduction or modification is often performed through substitution reactions on halogenated benzofuran intermediates. Halogenation at the 5-position (e.g., bromination) facilitates nucleophilic substitution by amines to introduce the amino functionality. For example, brominated benzofuran esters can be prepared by bromine addition in chloroform at room temperature, followed by nucleophilic substitution with amines to yield amino derivatives.
Formation of Hydrochloride Salt
The free base form of methyl 5-amino-1-benzofuran-2-carboxylate is converted into its hydrochloride salt to improve stability and crystallinity. This is typically achieved by dissolving the free base in a suitable solvent such as hot 2-propanol, followed by slow addition of hydrochloric acid-saturated 2-propanol at room temperature, resulting in precipitation of the hydrochloride salt.
Detailed Preparation Method from Patent Literature
A patented process for related benzofuran derivatives outlines a multistep synthesis that can be adapted for methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride:
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of ethyl 5-aminobenzofuran-2-carboxylate | Starting from ethyl 5-aminobenzofuran-2-carboxylate | Intermediate ester |
| 2 | Reaction with N,N-bis(2-chloroethyl)amine in dichloromethane | Room temperature, solvent system isopropanol/water (95:5) | Formation of ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate |
| 3 | BOC protection using di-tert-butyl dicarbonate in tetrahydrofuran | Room temperature | Protected intermediate |
| 4 | Reaction with formamide in presence of sodium alkoxide in N-methylpyrrolidone | Elevated temperature | Formation of carboxamide derivative |
| 5 | Deprotection with methanolic HCl | Room temperature | Free amine hydrochloride salt |
The hydrochloride salt is isolated by filtration or crystallization techniques after acidification.
Analytical Data and Characterization
- Melting Points : Hydrochloride salts typically show sharp melting points (e.g., vilazodone hydrochloride melts at 277-279 °C, a structurally related compound).
- NMR Spectroscopy : Proton NMR confirms the aromatic protons and amino substitution pattern. For example, methyl esters show characteristic singlets for COOCH3 and aromatic protons in the 7-8 ppm range.
- Elemental Analysis : Confirms the composition consistent with the hydrochloride salt form.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct methylation | 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Dimethyl sulfate, K2CO3 | Reflux in acetone, 48 h | ~78% | Methyl ester formation |
| Halogenation and substitution | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Bromine in CHCl3 | Room temp, 8 h | 70% | Bromination at 6-position |
| Amination via nucleophilic substitution | Brominated benzofuran esters | Amines | Variable | Variable | Amino group introduction |
| Hydrochloride salt formation | Free base amine | HCl in 2-propanol | Room temp | High | Precipitation of salt |
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to the formation of amino derivatives.
Substitution: Substitution reactions can replace hydrogen atoms in the benzofuran ring with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives of benzofuran.
Reduction: Amino derivatives of benzofuran.
Substitution: Halogenated or alkylated derivatives of benzofuran.
Scientific Research Applications
Chemical Research Applications
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, which can lead to the development of new derivatives with enhanced properties.
Chemical Reactions and Modifications
The compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form various derivatives.
- Reduction : Can be reduced to its corresponding amine or other forms.
- Substitution : Substituents can be introduced onto the benzofuran ring.
These reactions are critical for synthesizing new compounds that may exhibit desirable properties for further research or application in pharmaceuticals.
Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. A systematic review highlighted the effectiveness of benzofuran-based compounds against various pathogens, suggesting their potential as antimicrobial agents .
| Compound | Target Organisms | Activity Level |
|---|---|---|
| This compound | Gram-positive and Gram-negative bacteria | Moderate to High |
| Other Benzofuran Derivatives | Various pathogens including fungi | Variable |
Anticancer Potential
Benzofuran derivatives have shown promise in cancer research. Studies indicate that they may inhibit cell growth and induce apoptosis in cancer cells. The specific mechanisms of action are still under investigation, but the structural features of these compounds facilitate interactions with biological targets involved in cell proliferation .
Medicinal Applications
This compound is being explored for its therapeutic potential in treating various diseases:
Case Studies
- Antimicrobial Agents : A study demonstrated that derivatives of benzofuran compounds showed significant inhibition against Staphylococcus aureus and Candida albicans, with inhibition zones comparable to standard antibiotics .
- Cancer Treatment : Research on related benzofuran compounds suggests they may act as topoisomerase inhibitors, which are crucial targets in cancer therapy .
Mechanism of Action
The mechanism by which methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Amino vs. Halogen Groups
Methyl 5-chloro-1-benzofuran-2-carboxylate (, Compound 1) replaces the amino group with a chlorine atom. Halogenated benzofurans, such as this chloro derivative, are noted for biological activity in prior studies, though specific data for this compound are unreported .
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride benefits from the amino group’s electron-donating nature, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to halogenated analogs. The hydrochloride salt further improves aqueous solubility, a critical factor in pharmacokinetics .
Ester Group Variations: Methyl vs. Ethyl
Ethyl 5-amino-1-benzofuran-2-carboxylate () substitutes the methyl ester with an ethyl group. No direct bioactivity data are available, but the ethyl ester’s larger alkyl chain could influence metabolic stability and binding affinity compared to the methyl variant .
Hydrochloride Salt vs. Free Base
The hydrochloride form of the target compound offers distinct advantages over neutral analogs:
- Solubility : Enhanced water solubility facilitates formulation in biological assays.
- Stability: Protonation of the amino group may reduce oxidation susceptibility.
- Handling : Requires stricter safety measures (e.g., respiratory protection) compared to free-base benzofurans .
Structural and Functional Comparison Table
Biological Activity
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target pathways, and relevant case studies.
Overview of the Compound
- Chemical Structure : this compound features a benzofuran core, which is known for various pharmacological properties.
- Molecular Formula : C₉H₈N₂O₂·HCl
- Molecular Weight : 212.63 g/mol
The precise mechanism of action for this compound is not fully elucidated. However, benzofuran derivatives have been reported to exhibit several biological activities, including:
- Antimicrobial Properties : The compound has shown potential against various microbial strains.
- Anticancer Activity : Benzofuran derivatives are known to influence cell growth regulation and apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating related benzofuran derivatives, compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against selected bacterial strains .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Methyl 5-amino-1-benzofuran-2-carboxylate | 50 - 200 | Antimicrobial |
| Methyl 5-chloro-1-benzofuran-2-carboxylate | 100 | Antifungal |
Anticancer Activity
Benzofuran derivatives, including this compound, have been evaluated for their anticancer effects. A study reported that modifications in the benzofuran structure significantly impacted antiproliferative activity against various cancer cell lines. For instance, a derivative with a methyl group at the C–3 position exhibited enhanced potency compared to its unsubstituted counterpart .
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that certain benzofuran derivatives showed IC₅₀ values as low as 0.08 µM against cancer cell lines, indicating strong anticancer potential .
- Another investigation highlighted the role of structural modifications in enhancing biological activity, particularly in inhibiting KAT6A/B enzymes involved in cancer progression .
-
Antimicrobial Evaluations :
- A series of studies on related compounds indicated that modifications such as halogenation improved antimicrobial efficacy against various pathogens .
- Compounds derived from methyl 5-amino-1-benzofuran-2-carboxylate were tested against common bacterial and fungal strains, yielding promising results in terms of antimicrobial effectiveness.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride, and how can yield and purity be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzofuran precursors followed by amino group introduction and salt formation. Key steps include:
- Cyclization : Use of acid catalysts (e.g., H₂SO₄) to form the benzofuran core.
- Amination : Nitration followed by reduction (e.g., catalytic hydrogenation) to introduce the amino group.
- Salt Formation : Reaction with HCl to enhance solubility .
Q. How does the hydrochloride salt form influence the compound's physicochemical properties?
- Methodological Answer : The hydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., cell-based studies) and pharmacokinetic profiling. Solubility can be quantified via UV-Vis spectroscopy or HPLC. Stability tests (e.g., thermal gravimetric analysis) under varying pH and temperature conditions are recommended to assess salt robustness .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic and carboxylate moieties.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- X-ray Crystallography : For absolute configuration determination (using SHELX or WinGX software) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different experimental models?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Standardized Protocols : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and assay buffers.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled conditions.
- Structural Confirmation : Ensure batch-to-batch consistency via NMR and HPLC to rule out impurities .
Q. What experimental designs are effective for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen protein targets.
- Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling pathways.
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to receptors like GPCRs or kinases .
Q. How do substitution patterns on the benzofuran ring impact bioactivity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., nitro or halogen substitutions) and test in parallel assays.
- SAR Analysis : Correlate electronic (Hammett constants) and steric parameters with activity data.
- Crystallographic Data : Compare binding poses of analogs using X-ray structures .
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
